Cas no 111261-12-2 (Naphth[2,3-b]oxirene-2,7-dione,1a,7a-dihydro-3,6-dihydroxy-1a-(3-methyl-2-butenyl)-)

Naphth[2,3-b]oxirene-2,7-dione,1a,7a-dihydro-3,6-dihydroxy-1a-(3-methyl-2-butenyl)- structure
111261-12-2 structure
Product Name:Naphth[2,3-b]oxirene-2,7-dione,1a,7a-dihydro-3,6-dihydroxy-1a-(3-methyl-2-butenyl)-
CAS-nummer:111261-12-2
MF:C15H14O5
MW:274.268664836884
CID:1196736
PubChem ID:360837
Update Time:2025-04-20

Naphth[2,3-b]oxirene-2,7-dione,1a,7a-dihydro-3,6-dihydroxy-1a-(3-methyl-2-butenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Naphth[2,3-b]oxirene-2,7-dione,1a,7a-dihydro-3,6-dihydroxy-1a-(3-methyl-2-butenyl)-
    • 2,3-Epoxy-2-prenylnaphthazarin
    • 3,6-dihydroxy-1a-(3-methylbut-2-enyl)-7aH-naphtho[2,3-b]oxirene-2,7-dione
    • NSC-623322
    • 2,3-epoxy-2,3-dihydro-5,8-dihydroxy-2-(3-methyl-2-butenyl)-1,4-naphthoquinone
    • NSC623322
    • InChI=1/C15H14O5/c1-7(2)5-6-15-13(19)11-9(17)4-3-8(16)10(11)12(18)14(15)20-15/h3-5,14,16-17H,6H2,1-2H3
    • TWESJUCJKWFWQV-UHFFFAOYSA-
    • 111261-12-2
    • 3,6-Dihydroxy-1a-(3-methyl-2-butenyl)naphth[2,3-b]-2,7(1aH,7aH)-dione
    • 2,3-Epoxysesamone
    • DTXSID201129425
    • 1a,7a-Dihydro-3,6-dihydroxy-1a-(3-methyl-2-buten-1-yl)naphth[2,3-b]oxirene-2,7-dione
    • 3,6-dihydroxy-1a-(3-methylbut-2-en-1-yl)-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione
    • CHEBI:174606
    • Inchi: 1S/C15H14O5/c1-7(2)5-6-15-13(19)11-9(17)4-3-8(16)10(11)12(18)14(15)20-15/h3-5,14,16-17H,6H2,1-2H3
    • InChI-sleutel: TWESJUCJKWFWQV-UHFFFAOYSA-N
    • LACHT: O1C2C(C3C(=CC=C(C=3C(C12C/C=C(\C)/C)=O)O)O)=O

Berekende eigenschappen

  • Exacte massa: 274.08412
  • Monoisotopische massa: 274.08412354g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 2
  • Complexiteit: 493
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 87.1Ų

Experimentele eigenschappen

  • PSA: 87.13
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